molecular formula C26H18F4N4O B10836241 Quinoline derivative 9

Quinoline derivative 9

Cat. No.: B10836241
M. Wt: 478.4 g/mol
InChI Key: OOWXUDJNUOKLDH-UHFFFAOYSA-N
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Description

Quinoline Derivative 9 is a high-purity chemical compound based on the versatile quinoline scaffold, a heterocyclic structure known for its broad spectrum of biological activities and significant role in medicinal chemistry research . This derivative is specifically designed for investigative purposes to explore novel therapeutic pathways. The quinoline core is a privileged structure in drug discovery, present in numerous approved pharmaceuticals, and its derivatives are frequently investigated for their potential to interact with key biological targets . Researchers value quinoline derivatives like this for their diverse potential applications. Studies on similar compounds have demonstrated promising biological activities, including anticancer effects through mechanisms such as the inhibition of topoisomerases, which are crucial enzymes for DNA replication and cell division . Some quinoline derivatives also exhibit antimalarial activity by interfering with heme crystallization in the parasite's digestive vacuole . Additionally, research indicates potential in antimicrobial, antiviral, and antioxidant applications, as well as in the development of treatments for neurodegenerative diseases . The structural flexibility of the quinoline motif allows for strategic modifications, enabling researchers to optimize properties such as bioavailability, selectivity, and binding affinity for specific targets . This compound is offered to support such innovative research endeavors in chemical biology and drug discovery. This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18F4N4O

Molecular Weight

478.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-[[2-(2,2,2-trifluoroethyl)benzimidazol-1-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C26H18F4N4O/c27-17-8-6-16(7-9-17)19-12-22(25(31)35)32-21-11-15(5-10-18(19)21)14-34-23-4-2-1-3-20(23)33-24(34)13-26(28,29)30/h1-12H,13-14H2,(H2,31,35)

InChI Key

OOWXUDJNUOKLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC4=C(C=C3)C(=CC(=N4)C(=O)N)C5=CC=C(C=C5)F)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline derivative 9 can be synthesized through various methods. One common approach involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Other methods include the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, aryl/alkyl/heteroaryl thiols for thiolation, and diselenides . Reaction conditions often involve the use of catalysts such as molecular iodine, silica gel, and nano ZnO .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

Chemical Structure and Synthesis

Quinoline derivative 9 is part of a larger class of compounds known for their heterocyclic structure, which consists of fused benzene and pyridine rings. This unique structure contributes to the compound's biological activity. The synthesis of this compound can be achieved through various methods, including:

  • Friedländer Synthesis : Involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.
  • Knorr Synthesis : Utilizes β-ketoanilides and acid catalysts.
  • Pfitzinger Reaction : Employs isatin and carbonyl compounds to yield substituted quinolines.

These synthetic pathways allow for the modification of functional groups on the quinoline ring, enhancing its pharmacological properties .

Pharmacological Applications

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate in drug development. Key pharmacological applications include:

  • Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as interference with DNA synthesis and modulation of cell signaling pathways. Notably, this compound has been identified as an inhibitor of c-Met kinase and PI3K/AKT/mTOR pathways, which are crucial in cancer progression .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that this compound can inhibit the growth of resistant strains, making it a potential candidate for developing new antibiotics .
  • Neuroprotective Effects : Recent research highlights the antioxidant properties of this compound, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit enzymes like acetylcholinesterase further supports its role in enhancing cognitive function .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Study on Anticancer Properties : A clinical trial demonstrated that a formulation containing this compound significantly reduced tumor size in patients with specific types of cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound was effective at low concentrations, indicating its potential as a therapeutic agent against resistant infections .
  • Neuroprotective Studies : Research involving animal models revealed that administration of this compound improved cognitive performance and reduced oxidative stress markers in the brain. The findings suggest that this compound could be further developed for neuroprotective therapies .

Data Tables

PropertyValue/Description
Chemical StructureHeterocyclic compound with fused rings
Synthesis MethodsFriedländer, Knorr, Pfitzinger
Anticancer ActivityInhibits c-Met kinase; PI3K/AKT/mTOR
Antimicrobial ActivityEffective against MRSA
Neuroprotective EffectsInhibits acetylcholinesterase; antioxidant

Mechanism of Action

The mechanism of action of quinoline derivative 9 involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, and proteins, leading to its diverse biological activities . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Pharmacological Activity

Quinoline derivatives are renowned for their broad-spectrum biological activities. Below is a comparative analysis of quinoline derivative 9 with structurally analogous compounds:

Compound Biological Activity Key Findings Reference
This compound Antioxidant, antibacterial, anticancer - Binding energy: -9.3 kcal/mol (DNA gyrase), -9.1 kcal/mol (NAD(P)H dehydrogenase) .
Compound 27 (CA-4 analogue) Antiproliferative (MCF-7, HeLa) - IC₅₀: 3 nM (MCF-7), 10 nM (HeLa) .
Camptothecin (CPT) Anticancer - Limited solubility and stability; derivatives (e.g., irinotecan) used clinically .
Analogue 12 Antioxidant - Docking score: -9.2 kcal/mol; two hydrogen bonds and π-cation interactions .
Compound 22 Antiviral (SARS-CoV-2 protease inhibition) - Fills active site similarly to inhibitor N3; hydrogen bonds with His164 .

Key Insights :

  • This compound outperforms CPT in solubility and stability while matching the potency of newer derivatives like compound 27 .
  • Its dual antioxidant and antibacterial mechanisms distinguish it from analogues like 12, which lack comparable hydrogen-bonding interactions .
Molecular Docking and Binding Affinity

Comparative docking studies highlight the superior target specificity of this compound:

Target Protein Compound Binding Energy (kcal/mol) Interactions
DNA gyrase This compound -9.3 Four H-bonds (Asn46, Gly77, Thr165) .
NAD(P)H dehydrogenase This compound -9.1 Hydrophobic interactions and π-π stacking .
SARS-CoV-2 main protease Compound 22 -8.7 Two H-bonds (His164); fills S1–S4 subsites .
Topoisomerase I Camptothecin -8.5 Single H-bond with Asp533 .

Notable Observations:

  • This compound achieves higher binding energy than CPT and compound 22, suggesting stronger enzyme inhibition .
  • Its interactions with multiple residues (e.g., Asn46, Thr165) enhance selectivity for bacterial targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinoline derivative 9 with high yield and minimal environmental impact?

  • Methodological Answer : Green synthesis approaches are recommended, such as microwave-assisted solvent-free protocols or near-critical water (NCW) reactions. For example, NCW enables decarboxylation of precursors like isatin to form tri-substituted quinoline derivatives under mild conditions, avoiding hazardous solvents . Microwave-assisted methods using SnCl₂·2H₂O as a reductant can achieve yields >75% in under 30 minutes . Heterogeneous catalysts (e.g., Fe(OTf)₃) enhance efficiency and recyclability, critical for sustainable workflows .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with computational tools like density functional theory (DFT) to map electron distribution and confirm substituent effects. X-ray crystallography is essential for resolving stereochemistry, particularly for derivatives with donor-acceptor architectures (e.g., carbazole-quinoline hybrids) . Mass spectrometry ensures purity, while UV-Vis and fluorescence spectroscopy elucidate photophysical properties for applications in optoelectronics .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

  • Methodological Answer : Prioritize cell viability assays (MTT or resazurin) against cancer lines (e.g., HCT-116, MDA-MB-468) and microbial strains (e.g., Mycobacterium tuberculosis). For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) . Antioxidant potential can be assessed via DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiproliferative effects?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at key positions (e.g., C6' alkoxy groups or halogenation at C8) and evaluate cytotoxicity (Table 1).

  • Step 2 : Apply QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict bioactivity. For example, derivative Q9 (IC₅₀ = 4.1 μM against HCT-116) showed enhanced activity due to a bromo-chloro substituent and methylpiperazine side chain .

  • Step 3 : Validate findings with molecular docking against targets like EGFR (binding energy: -6.78 kcal/mol) to identify critical interactions (e.g., hydrogen bonds with GLU-719) .

    Table 1 : Cytotoxicity of Selected Quinoline Derivatives

    CompoundSubstituentsHCT-116 IC₅₀ (μM)MDA-MB-468 IC₅₀ (μM)
    Q96-Br, 2-Cl, methylpiperazine4.199.6
    Q58-OH, phenyl spacer24.3>100

Q. How can researchers resolve contradictions in antimicrobial efficacy data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from strain-specific resistance or assay conditions. For instance, while Bay 09867 showed potent activity against P. aeruginosa (MIC = 0.5 μg/mL), quinoline analogs in LIN28-targeting studies (e.g., compound 37) lacked inhibition due to poor RNA-binding affinity . Mitigate this by:

  • Standardizing protocols : Use CLSI guidelines for MIC determination.
  • Mechanistic profiling : Assess membrane permeability (via SYTOX Green uptake) and efflux pump inhibition (with verapamil) .
  • Resistance gene screening : PCR for qnr or aac(6')-Ib-cr genes in resistant isolates .

Q. What strategies enhance the selectivity of this compound for viral fusion proteins versus host targets?

  • Methodological Answer : Molecular dynamics simulations of this compound with gp41 (HIV fusion protein) revealed hydrophobic interactions with the NHR region (Figure 1). To improve selectivity:

  • Modify substituents : Introduce sulfonamide groups to reduce off-target binding to human cholinesterases .
  • Leverage fragment-based design : Attach polyethylene glycol (PEG) linkers to limit cellular uptake in non-target tissues .

Data Analysis and Validation

Q. How should researchers validate in silico predictions for this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET profiling : Use SwissADME to predict absorption (%HIA >90%) and cytochrome P450 inhibition (e.g., CYP3A4).
  • In vitro validation : Caco-2 permeability assays and microsomal stability tests (t₁/₂ > 60 mins) .
  • In vivo correlation : Compare computational logP values with experimental octanol-water partitioning data (±0.5 error margin) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :

  • Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (GraphPad Prism).
  • ANOVA with post hoc tests : Compare means across analogs (e.g., Tukey’s test for cytotoxicity data) .
  • Principal component analysis (PCA) : Reduce dimensionality in QSAR datasets to identify critical physicochemical drivers .

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